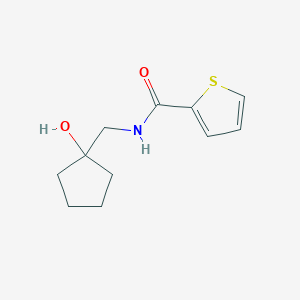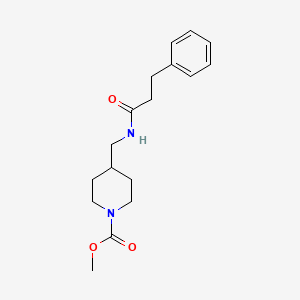![molecular formula C23H30N4O4S2 B2754917 2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449767-86-6](/img/structure/B2754917.png)
2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a type of benzamide substituted with a pyridine-linked 1,2,4-oxadiazole . Benzamides substituted with pyridine-linked 1,2,4-oxadiazole have been studied for their pesticidal properties .
Synthesis Analysis
These types of compounds are synthesized via esterification, cyanation, cyclization, and aminolysis reactions . The structures of the target compounds were confirmed by 1H-NMR, 13C-NMR, and HRMS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include esterification, cyanation, cyclization, and aminolysis .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Research into the synthesis and chemical reactivity of related compounds highlights the versatility of tetrahydrothieno[2,3-c]pyridine derivatives and their potential as intermediates in the synthesis of complex heterocyclic systems. For instance, studies on intramolecular Diels–Alder reactions and the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines showcase the utility of these compounds in creating polycyclic and heterocyclic structures with potential pharmacological applications (Noguchi et al., 1986); (Bakhite et al., 2005).
Pharmacological Potential
The pharmacological potential of structurally related compounds is also a subject of interest. Research on azomethine derivatives of amino tetrahydro-1-benzothiophene-3-carboxamide suggests these compounds may exhibit cytostatic, antitubercular, and anti-inflammatory activities. Such studies highlight the importance of structural optimization and analysis in identifying compounds with desirable pharmacological properties (Chiriapkin et al., 2021).
Analytical Method Development
Furthermore, the development of analytical methods for these compounds is crucial for assessing purity and optimizing synthesis processes. For example, high-performance liquid chromatography (HPLC) techniques have been optimized for analyzing azomethine derivatives, indicating the significance of analytical chemistry in the development and study of new pharmaceuticals (Chiriapkin et al., 2021).
Functional Materials
Compounds with similar structures have been explored for their potential in creating functional materials. For instance, poly(amide-azomethine) nanocomposites have been developed, showcasing the integration of these compounds into materials science for applications such as reactive adsorbents for heavy metal removal, indicating a broad spectrum of utility beyond pharmaceuticals (Hajibeygi et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4S2/c1-2-26-14-11-18-19(15-26)32-23(20(18)21(24)28)25-22(29)16-7-9-17(10-8-16)33(30,31)27-12-5-3-4-6-13-27/h7-10H,2-6,11-15H2,1H3,(H2,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBVNXVHSWBTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-6-(2-propoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2754835.png)
![1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2754836.png)
![1-[3-[4-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2754838.png)
![(Z)-methyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2754839.png)

![3,5-dimethyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2754844.png)






